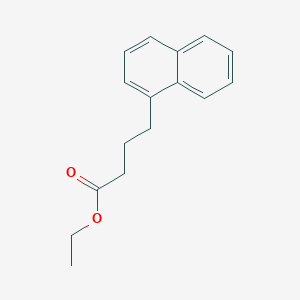

Ethyl 4-(1-naphthyl)butanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl-4-(1-Naphthyl)butanoat ist eine organische Verbindung mit der Summenformel C16H18O2. Es ist ein Ester, der aus Buttersäure und 1-Naphthylethanol gewonnen wird. Diese Verbindung ist bekannt für ihre einzigartige Struktur, die einen Naphthalinring enthält, wodurch sie in verschiedenen Bereichen der wissenschaftlichen Forschung von Interesse ist.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Ethyl-4-(1-Naphthyl)butanoat kann durch Veresterungsreaktionen synthetisiert werden. Eine übliche Methode beinhaltet die Reaktion von 1-Naphthylethanol mit Buttersäure in Gegenwart eines starken Säurekatalysators wie Schwefelsäure. Die Reaktion erfordert typischerweise Erhitzen unter Rückflussbedingungen, um die Veresterung bis zur Vollendung zu treiben.

Industrielle Produktionsverfahren

In industriellen Umgebungen kann die Produktion von Ethyl-4-(1-Naphthyl)butanoat kontinuierliche Strömungsreaktoren umfassen, um die Ausbeute und Effizienz zu optimieren. Die Verwendung von Katalysatoren wie Schwefelsäure oder p-Toluolsulfonsäure ist üblich, und die Reaktion wird häufig unter kontrollierten Temperatur- und Druckbedingungen durchgeführt, um eine hohe Reinheit und Ausbeute zu gewährleisten.

Analyse Chemischer Reaktionen

Reaktionstypen

Ethyl-4-(1-Naphthyl)butanoat unterliegt verschiedenen chemischen Reaktionen, darunter:

Hydrolyse: In Gegenwart von Wasser und einem Säure- oder Basenkatalysator kann die Esterbindung gespalten werden, um 1-Naphthylethanol und Buttersäure zu bilden.

Reduktion: Unter Verwendung von Reduktionsmitteln wie Lithiumaluminiumhydrid kann der Ester zum entsprechenden Alkohol reduziert werden.

Substitution: Der Naphthalinring kann unter geeigneten Bedingungen elektrophile Substitutionsreaktionen wie Nitrierung oder Halogenierung eingehen.

Häufige Reagenzien und Bedingungen

Hydrolyse: Saure oder basische Bedingungen mit Wasser.

Reduktion: Lithiumaluminiumhydrid in wasserfreiem Diethylether.

Substitution: Nitriergemisch (Salpetersäure und Schwefelsäure) zur Nitrierung; Halogene (Chlor, Brom) zur Halogenierung.

Hauptprodukte, die gebildet werden

Hydrolyse: 1-Naphthylethanol und Buttersäure.

Reduktion: 1-Naphthylbutanol.

Substitution: Verschiedene substituierte Naphthyl-Derivate, abhängig vom eingeführten Substituenten.

Wissenschaftliche Forschungsanwendungen

Ethyl-4-(1-Naphthyl)butanoat hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Ausgangsmaterial oder Zwischenprodukt in der organischen Synthese verwendet, insbesondere bei der Synthese komplexerer Moleküle.

Biologie: Wird auf seine potenziellen biologischen Aktivitäten untersucht, einschließlich antimikrobieller und entzündungshemmender Eigenschaften.

Medizin: Wird auf seine potenzielle Verwendung in der Medikamentenentwicklung untersucht, insbesondere bei der Entwicklung neuer therapeutischer Wirkstoffe.

Industrie: Wird aufgrund seiner aromatischen Eigenschaften bei der Herstellung von Duft- und Aromastoffen verwendet.

Wirkmechanismus

Der Wirkmechanismus von Ethyl-4-(1-Naphthyl)butanoat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. In biologischen Systemen kann es mit Enzymen oder Rezeptoren interagieren, was zu verschiedenen physiologischen Wirkungen führt. Die Naphthalinringstruktur ermöglicht es ihm, an π-π-Wechselwirkungen und Wasserstoffbrückenbindungen teilzunehmen, was seine Bindungsaffinität und Spezifität beeinflussen kann.

Wirkmechanismus

The mechanism of action of ethyl 4-(1-naphthyl)butanoate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to various physiological effects. The naphthalene ring structure allows it to participate in π-π interactions and hydrogen bonding, which can influence its binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Ethyl-4-(1-Naphthyl)butanoat kann mit anderen Estern verglichen werden, die von Naphthalin abgeleitet sind, wie z. B.:

- Ethyl-2-(1-Naphthyl)propanoat

- Methyl-4-(1-Naphthyl)butanoat

- Ethyl-3-(1-Naphthyl)butanoat

Einzigartigkeit

Die einzigartige Struktur von Ethyl-4-(1-Naphthyl)butanoat mit seiner spezifischen Positionierung der Ethyl- und Butanoatgruppen verleiht ihm besondere chemische und physikalische Eigenschaften. Dies macht es besonders nützlich in Anwendungen, die spezifische aromatische Eigenschaften erfordern.

Durch das Verständnis der detaillierten Eigenschaften und Anwendungen von Ethyl-4-(1-Naphthyl)butanoat können Forscher diese Verbindung besser in verschiedenen wissenschaftlichen und industriellen Bereichen einsetzen.

Eigenschaften

CAS-Nummer |

6326-89-2 |

|---|---|

Molekularformel |

C16H18O2 |

Molekulargewicht |

242.31 g/mol |

IUPAC-Name |

ethyl 4-naphthalen-1-ylbutanoate |

InChI |

InChI=1S/C16H18O2/c1-2-18-16(17)12-6-10-14-9-5-8-13-7-3-4-11-15(13)14/h3-5,7-9,11H,2,6,10,12H2,1H3 |

InChI-Schlüssel |

CLIGSMWJCIJRGQ-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC(=O)CCCC1=CC=CC2=CC=CC=C21 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-methyl-[3,4'-bipyridine]-5-carboxylate](/img/structure/B11867581.png)

![8-Iodo-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B11867585.png)

![5,7-Dichloro-3-isopropyl-1-methyl-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B11867626.png)

![2-(Azetidin-3-yl)-6-bromopyrazolo[1,5-a]pyridine](/img/structure/B11867631.png)

![4-Chloro-6-methyl-7-((tetrahydrofuran-2-yl)methyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11867638.png)

![5-Bromo-8-chloro-6-methylimidazo[1,2-a]pyrazine](/img/structure/B11867647.png)